4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a triazole, pyridazine, pyrrolidine, sulfonyl, and oxazole. Triazoles are a class of heterocyclic compounds that have been extensively studied due to their diverse pharmacological activities . Pyridazines are also a class of heterocyclic compounds known for their biological activities . Pyrrolidines are five-membered ring structures that are prevalent in many biologically active compounds . Sulfonyl groups are often used in medicinal chemistry for their ability to increase the polarity of a compound, improving its solubility in water . Oxazoles are another class of heterocycles that have been studied for their medicinal properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the triazole and pyridazine rings might undergo reactions with electrophiles or nucleophiles, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups might make the compound soluble in polar solvents .作用機序
Target of Action
The primary target of this compound is Shikimate dehydrogenase (Mt SD) . This enzyme is essential for the biosynthesis of the chorismate end product , which is a precursor for the synthesis of aromatic amino acids in bacteria and plants .
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity . This inhibition disrupts the biosynthesis of chorismate, thereby affecting the production of aromatic amino acids
Biochemical Pathways
The compound affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in bacteria and plants . By inhibiting Shikimate dehydrogenase, the compound disrupts this pathway, leading to a deficiency in aromatic amino acids. This deficiency can have downstream effects on protein synthesis and other biochemical processes that rely on these amino acids.
Pharmacokinetics
The compound’s pharmacokinetic properties have been studied in silico . These studies can provide valuable insights into the compound’s bioavailability, half-life, and other pharmacokinetic parameters.
Result of Action
The inhibition of Shikimate dehydrogenase by this compound leads to a deficiency in aromatic amino acids . This deficiency can inhibit the growth of bacteria, making the compound potentially useful as an antimicrobial agent . Additionally, some derivatives of the compound have demonstrated cytotoxic effects, suggesting potential anticancer applications .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S/c1-11-17(12(2)28-22-11)29(25,26)23-8-7-13(9-23)10-27-16-6-5-15-19-20-18(14-3-4-14)24(15)21-16/h5-6,13-14H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHWAVGMKJQYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。